Cas no 680622-70-2 (PIN1 inhibitor API-1)

PIN1 inhibitor API-1 structure
Productnaam:PIN1 inhibitor API-1
PIN1 inhibitor API-1 Chemische en fysische eigenschappen
Naam en identificatie
-
- O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
- N-[4-(2-Amino-9H-purin-6-yloxymethyl)-benzyl]-2,2,2-trifluoroacetamide
- N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
- PIN1 inhibitor API-1
- N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- FT-0675485
- MS-25852
- N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- HY-116716
- 680622-70-2
- DTXSID40652683
- EX-A5656
- CS-0066356
- SCHEMBL2775958
- AKOS030242660
- AKOS040742420
- AQFWAWXGBQPBIA-UHFFFAOYSA-N
- s6893
- N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
- G13642
- DA-56877
-
- Inchi: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
- InChI-sleutel: AQFWAWXGBQPBIA-UHFFFAOYSA-N
- LACHT: C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
Berekende eigenschappen
- Exacte massa: 366.10500
- Monoisotopische massa: 366.10520816g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 487
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 119Ų
Experimentele eigenschappen
- Smeltpunt: 211-213?C
- PSA: 123.03000
- LogboekP: 2.46300
PIN1 inhibitor API-1 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | T784050-5mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 5mg |
$ 488.00 | 2023-09-05 | ||
ChemScence | CS-0066356-25mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 25mg |
$900.0 | 2022-04-26 | |
MedChemExpress | HY-116716-10mM*1mLinDMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.08% | 10mM*1mLinDMSO |
¥2015 | 2023-07-26 | |
TRC | T784050-1mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 1mg |
$ 111.00 | 2023-09-05 | ||
TRC | T784050-25mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 25mg |
$ 1708.00 | 2023-09-05 | ||
MedChemExpress | HY-116716-10mM*1 mL in DMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.54% | 10mM*1 mL in DMSO |
¥1760 | 2024-07-20 | |
Ambeed | A1216707-100mg |
N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide |
680622-70-2 | 99% | 100mg |
$668.0 | 2025-03-01 | |
A2B Chem LLC | AH17583-100mg |
O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE |
680622-70-2 | 97% | 100mg |
$3297.00 | 2024-04-19 | |
ChemScence | CS-0066356-10mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 10mg |
$450.0 | 2022-04-26 | |
TRC | T784050-10mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 10mg |
$856.00 | 2023-05-17 |
PIN1 inhibitor API-1 Gerelateerde literatuur
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
680622-70-2 (PIN1 inhibitor API-1) Gerelateerde producten
- 2680845-01-4(benzyl N-[2-(sulfanylmethyl)phenyl]carbamate)
- 2228425-97-4(3-(tert-butoxy)-1,1,1-trifluoropropan-2-one)
- 2228619-43-8(4-amino-3-(4-fluoropyridin-2-yl)butanoic acid)
- 1262415-08-6(2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride)
- 153042-33-2(tert-Butyl (5-chloro-2-iodophenyl)carbamate)
- 1343783-06-1(4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide)
- 2137992-14-2(1-2-amino-2-(oxan-4-yl)ethyl-3-ethylurea)
- 233276-14-7(Oxazole, 2,2'-methylenebis[4,5-dihydro-4-phenyl-)
- 1021210-65-0(8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 2680882-60-2(3-(Aminomethyl)azetidine-3-carboxamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:680622-70-2)PIN1 inhibitor API-1

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:25mg/50mg/100mg/250mg
Prijs ($):267.0/401.0/601.0/1031.0